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Compound of Interest

Compound Name: 4H-Benzimidazol-5-ol

CAS No.: 148832-39-7

Cat. No.: B587934

Get Quote

Executive Summary & Application Context
5-Hydroxybenzimidazole (5-HBI) is a critical pharmacophore and metabolic marker in drug

discovery.[1] It serves as the primary hydroxylated metabolite for benzimidazole-based

anthelmintics (e.g., Thiabendazole) and is a structural analog to purines and amino acids

(Tyrosine/Tryptophan).

For researchers, the UV-Vis spectrum of 5-HBI is not merely an identification tool but a probe

for protonation states (pKa) and tautomeric ratios.[1] Unlike the unsubstituted parent

benzimidazole, the 5-hydroxyl group introduces strong pH-dependent solvatochromism, making

accurate spectral benchmarking essential for DMPK (Drug Metabolism and Pharmacokinetics)

studies.[1]

Key Spectral Fingerprint[1]
Primary Absorption Band (Neutral):

(Characteristic
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transition).[1]

Phenolate Shift (Basic): Bathochromic shift to

upon deprotonation.[1]

Detection Limit: Extinction coefficient (

)

at 280 nm.[1]

Technical Analysis: Spectral Characteristics
The absorption profile of 5-HBI is governed by two ionizable groups: the imidazole nitrogen

(proton acceptor) and the phenolic hydroxyl (proton donor).

pH-Dependent Spectral Shifts
The following table synthesizes experimental data for 5-HBI across physiological pH ranges.
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Solvent
Condition

Dominant
Species (nm) (M⁻¹cm⁻¹)

Mechanistic
Insight

Acidic (pH < 4.0) Cation (N3-H⁺) 275 -- 278 ~5,100

Protonation of

the imidazole

ring stabilizes the

-system, causing

a slight

hypsochromic

(blue) shift or

minimal change

relative to

neutral.[1]

Neutral (pH 7.0) Neutral (1H/3H) 280 ~5,300

The "Main

Band." The

phenolic OH is

protonated; the

imidazole ring is

neutral.

Resembles the

Tyrosine

absorption

profile.[2][3]

Basic (pH >

10.0)

Anion

(Phenolate)

298 -- 305 >6,000 Critical

Diagnostic:

Deprotonation of

the -OH group

creates a

phenolate anion.

[1] The extra

electron density

pushes the

HOMO energy

up, causing a

significant
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bathochromic

(red) shift.

Tautomeric Equilibrium & Ionization Pathway
The UV-Vis spectrum is a weighted average of the tautomers. In solution, the proton rapidly

migrates between N1 and N3.
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-H+ (pKa2 ~9.5)

-H+
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Figure 1: Ionization and tautomeric pathway of 5-Hydroxybenzimidazole.[1] The spectral shift at

pH > 9.5 is driven by the formation of the Anion species.

Comparative Analysis: 5-HBI vs. Alternatives
In drug development, distinguishing 5-HBI from its isomers and parent compounds is crucial for

validating metabolic pathways.[1]
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Feature
5-

Hydroxybenzimidazo

le (Target)

Benzimidazole

(Parent)

4-

Hydroxybenzimidazo

le (Isomer)

Core Structure
Phenol at pos. 5 (para

to N1)
Unsubstituted

Phenol at pos. 4 (adj.

to bridge)

(Neutral) 280 nm 270 -- 275 nm ~280 nm

Spectral Shape

Broad band,

significant tailing in

base.[1]

Sharp vibronic

structure (B-band).[1]

Similar to 5-HBI but

often lower

due to intramolecular

H-bonding (OH[1]···N).

pKa (Imid/OH) 5.3 / 9.5 5.5 / N/A 5.3 / 9.5

Key Differentiator

Red shift in NaOH is

distinct; used to

quantify metabolite

concentration.[1]

No shift in base (no

acidic OH).[1]

Strong intramolecular

H-bond can suppress

phenol deprotonation

slightly.[1]

Scientist's Insight: While 4-HBI and 5-HBI have similar

, their fluorescence properties differ significantly.[1] 5-HBI typically exhibits higher quantum
yield in the excited state compared to 4-HBI, where the proximity of the hydroxyl to the nitrogen
(position 4) can quench fluorescence via non-radiative decay pathways.

Experimental Protocol: Validated Spectral
Determination
To ensure Trustworthiness and reproducibility, follow this self-validating protocol. This method

corrects for the common error of "false peaks" caused by solvent cutoffs.

Reagents
Analyte: 5-Hydroxybenzimidazole (>98% purity).[1][4]

Solvents: HPLC-grade Methanol (MeOH) or Phosphate Buffer (PBS).[1]
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Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic).

Step-by-Step Workflow
Baseline Correction (The Blank):

Fill two matched quartz cuvettes with the solvent (e.g., PBS).

Run a baseline scan (200–400 nm).[1] Crucial: If absorbance > 0.1 at 220 nm, the solvent

is contaminated.

Stock Preparation:

Dissolve 1.34 mg of 5-HBI in 10 mL MeOH to create a 1 mM Stock.

Note: 5-HBI is sparingly soluble in pure water; predissolve in small MeOH volume if using

aqueous buffers.[1]

Dilution & Measurement:

Prepare a 50 µM working solution in (a) 0.1 M HCl, (b) PBS pH 7.4, and (c) 0.1 M NaOH.

Scan 220–400 nm.[1]

Validation Check: The isosbestic points (wavelengths where absorbance is invariant to pH)

should appear if the transition is purely two-state (e.g., Neutral

Anion).

Data Processing:

Calculate Extinction Coefficient (

) using Beer-Lambert Law:

.[1]

Target

for linearity.[1]
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Figure 2: Validated workflow for UV-Vis determination of benzimidazole derivatives.
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Science of Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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